molecular formula C12H12N4O2S B2374189 1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 926247-82-7

1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2374189
CAS No.: 926247-82-7
M. Wt: 276.31
InChI Key: BOSNBKBZUBMANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidopyrimidine class. These compounds are known for their structural similarity to purines and pteridines, which are integral components of nucleic and folic acids. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

Chemical Reactions Analysis

1,7-Dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes like phosphodiesterase and dihydrofolate reductase, which play crucial roles in cellular processes. By inhibiting these enzymes, the compound can modulate various biological pathways, leading to its observed therapeutic effects .

Comparison with Similar Compounds

1,7-Dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is structurally similar to other pyrimidopyrimidine derivatives. These compounds include pyrimido[5,4-d]pyrimidines and pyrido[2,3-d]pyrimidines . While they share a common core structure, the specific substituents and functional groups present in each compound confer unique biological activities. For example, pyrido[2,3-d]pyrimidines are known for their antiproliferative and antimicrobial properties .

Properties

IUPAC Name

1,7-dicyclopropyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c17-10-7-9(16(6-3-4-6)12(18)15-10)13-8(5-1-2-5)14-11(7)19/h5-6H,1-4H2,(H,13,14,19)(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSNBKBZUBMANA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=S)C3=C(N2)N(C(=O)NC3=O)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.